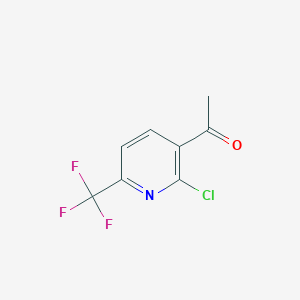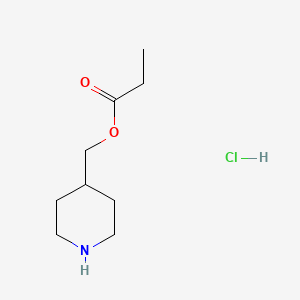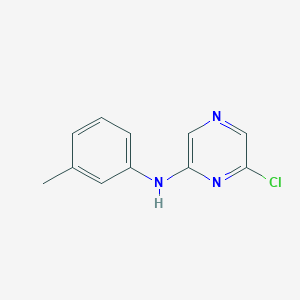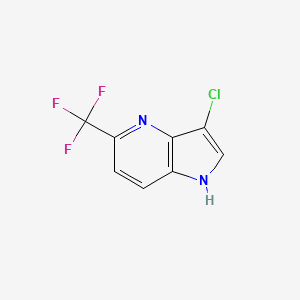
3-クロロ-5-トリフルオロメチル-4-アザインドール
概要
説明
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both chlorine and trifluoromethyl groups
科学的研究の応用
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
作用機序
Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting. In this context, it is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .
生化学分析
Biochemical Properties
3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor or modulator of specific enzymes and proteins. This compound interacts with various biomolecules, including enzymes such as cytochrome P450 and kinases. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. For instance, 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds .
Cellular Effects
The effects of 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine on cellular processes are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered gene expression and cellular responses . Additionally, 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine exerts its effects through specific binding interactions with target biomolecules. The compound’s chloro and trifluoromethyl groups contribute to its binding affinity and specificity. For instance, the chloro group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the trifluoromethyl group enhances hydrophobic interactions . These interactions lead to enzyme inhibition or activation, depending on the target. Additionally, 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its breakdown. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where continuous exposure to 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine resulted in sustained enzyme inhibition and altered cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been reported. These adverse effects are likely due to the compound’s interaction with multiple enzymes and proteins, leading to widespread disruption of cellular processes.
Metabolic Pathways
3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in altered metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it has been shown to bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, the compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments.
Subcellular Localization
The subcellular localization of 3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is influenced by its chemical properties and interactions with cellular components . The compound can be found in various organelles, including the endoplasmic reticulum, mitochondria, and nucleus. Its localization is often determined by targeting signals and post-translational modifications that direct it to specific compartments. For instance, the compound’s interaction with cytochrome P450 enzymes in the endoplasmic reticulum is crucial for its metabolic activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,3-dichloro-5-trifluoromethylpyridine as a starting material, which undergoes a series of reactions including fluorination and cyclization to form the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance the efficiency of the process .
化学反応の分析
Types of Reactions
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions such as inert atmosphere and specific temperature ranges to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
類似化合物との比較
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is similar in structure but contains a fluorine atom instead of a pyrrolo ring.
2-chloro-5-(trifluoromethyl)pyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine lies in its combination of the pyrrolo ring with the trifluoromethyl and chlorine substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-4-3-13-5-1-2-6(8(10,11)12)14-7(4)5/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZRGTJRIXVQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


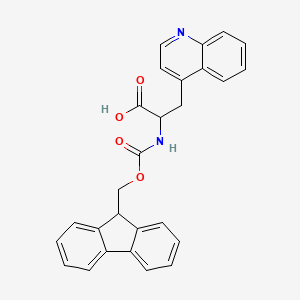
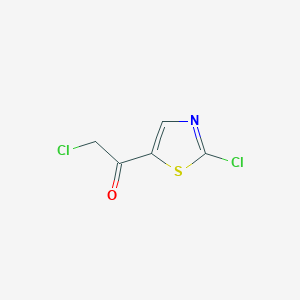
![4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1452366.png)
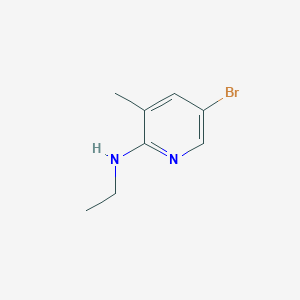
![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)
![5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452369.png)
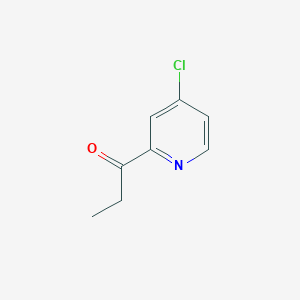

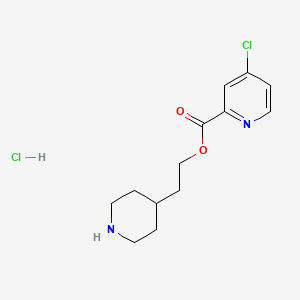
![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)
